1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Description
1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C17H20N4O7S and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality 1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Novel Derivatives as HIV Replication Inhibitors
Research on novel derivatives with morpholine components, such as N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, has shown promise in inhibiting HIV-1 replication. These compounds, with specific structural features, have demonstrated promising activity against HIV-1, showcasing the potential of morpholine-containing compounds in antiviral research (Che et al., 2015).
Antimicrobial and Antitubercular Activity
Morpholine derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anti-TB properties. For instance, a compound synthesized through the interaction of 1,3,4 oxadiazole-2-thiol with morpholine showed remarkable anti-TB and antimicrobial activities (Mamatha S.V et al., 2019).
Antinociceptive Activity Exploration
Compounds incorporating morpholine and thiophene groups have been investigated for their antinociceptive activity, indicating the potential of such structures in developing new analgesic agents without the side effects associated with traditional opioid agonists or nonsteroidal anti-inflammatory drugs (Önkol et al., 2004).
Structural Analysis and Crystallography
Detailed structural analysis, including crystallography of morpholine-containing compounds, provides essential insights into their molecular configuration, contributing to the understanding of their biological activities and potential applications in drug design and development (Fun et al., 2011).
Antibacterial and Anti-inflammatory Activities
Research into morpholine and oxadiazole derivatives has highlighted their potential in exhibiting significant antibacterial and anti-inflammatory activities. These activities are attributed to the structural components of the compounds, which can be crucial for developing new therapeutic agents (Gul et al., 2017).
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S.C2H2O4/c20-13(19-2-4-21-5-3-19)9-18-7-12(8-18)15-16-14(17-22-15)11-1-6-23-10-11;3-1(4)2(5)6/h1,6,10,12H,2-5,7-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHMFQAHILGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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